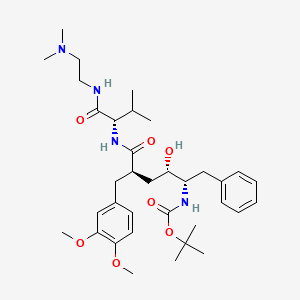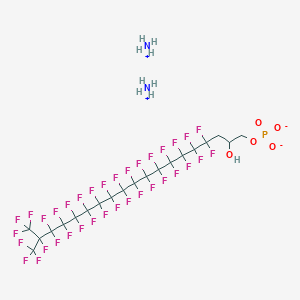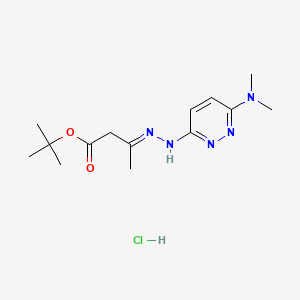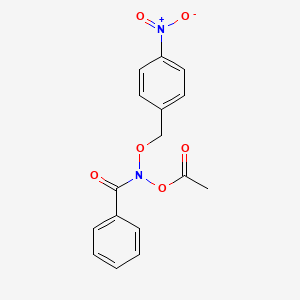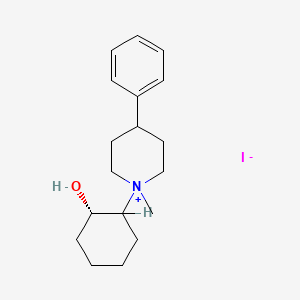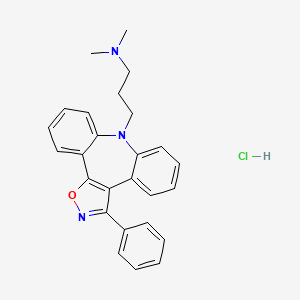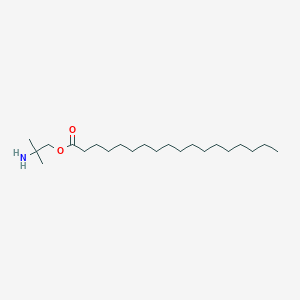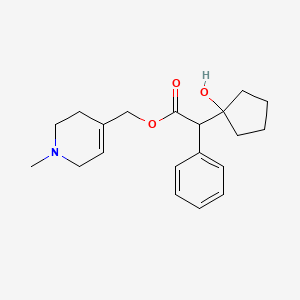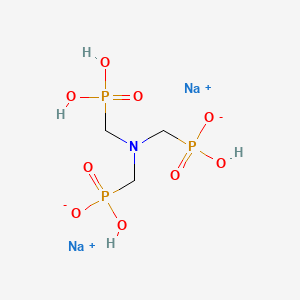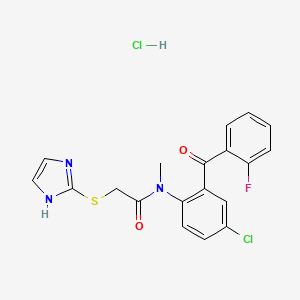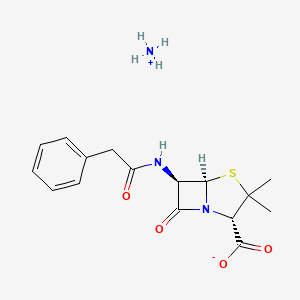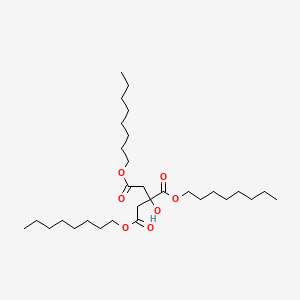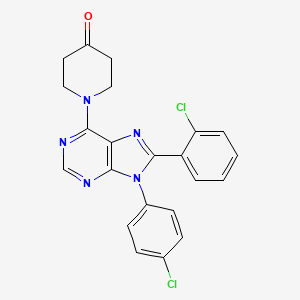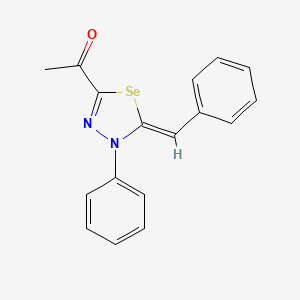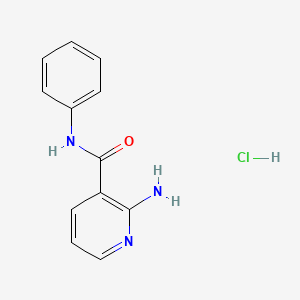
Nicotinamide, 2-amino-N-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 2-amino-N-phenyl-, hydrochloride is a chemical compound with the molecular formula C12H11N3O·HCl It is a derivative of nicotinamide, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-amino-N-phenyl-, hydrochloride typically involves the reaction of nicotinamide with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Nicotinamide} + \text{Aniline} \rightarrow \text{Nicotinamide, 2-amino-N-phenyl-} ]
The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the product. Common solvents used in this reaction include ethanol and methanol.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high efficiency and cost-effectiveness in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, 2-amino-N-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, 2-amino-N-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Nicotinamide, 2-amino-N-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to influence various cellular processes, including DNA repair, cellular stress responses, and energy production. It acts by modulating the activity of enzymes and proteins involved in these pathways, thereby exerting its effects on cellular function and health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar biological functions.
Nicotinamide mononucleotide: A nucleotide derivative of nicotinamide with potential anti-aging effects.
Nicotinamide riboside: Another derivative of nicotinamide with potential health benefits.
Uniqueness
Nicotinamide, 2-amino-N-phenyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
51071-57-9 |
|---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-amino-N-phenylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H11N3O.ClH/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9;/h1-8H,(H2,13,14)(H,15,16);1H |
InChI-Schlüssel |
ZZQFIOUKACFWEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


